molecular formula C20H23N3O4S2 B2998947 1-(3,4-dimethylbenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide CAS No. 956271-23-1

1-(3,4-dimethylbenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2998947
CAS No.: 956271-23-1
M. Wt: 433.54
InChI Key: KYTYYEULFURMLH-UHFFFAOYSA-N
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Description

This compound is a pyrazole-based sulfonamide derivative characterized by dual sulfonyl functionalities: a 3,4-dimethylbenzenesulfonyl group at position 1 and a sulfonamide group at position 4 of the pyrazole ring.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)sulfonyl-N,3,5-trimethyl-N-phenylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S2/c1-14-11-12-19(13-15(14)2)28(24,25)23-17(4)20(16(3)21-23)29(26,27)22(5)18-9-7-6-8-10-18/h6-13H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYTYYEULFURMLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2C(=C(C(=N2)C)S(=O)(=O)N(C)C3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-Dimethylbenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide is a sulfonamide compound that features a pyrazole ring, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including antiproliferative and antimicrobial effects.

  • Molecular Formula : C20_{20}H23_{23}N3_{3}O4_{4}S2_{2}
  • Molecular Weight : 433.54 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The common methods include:

  • Sulfonamide Coupling : Utilizing sulfonyl chloride and amines under basic conditions.
  • Characterization Techniques : Fourier transform infrared (FT-IR), 1^{1}H NMR, and 13^{13}C NMR spectroscopy are used to confirm the structure and purity of the synthesized compounds.

Biological Activity

Recent studies have highlighted the biological activities of pyrazole derivatives, including this specific compound. The following sections provide detailed insights into its biological effects.

Antiproliferative Activity

Research indicates that pyrazole-4-sulfonamide derivatives exhibit significant antiproliferative activity against various cancer cell lines. In particular:

  • Cell Lines Tested : U937 human lymphoma cells.
  • Methodology : CellTiter-Glo Luminescent cell viability assay was employed to assess cell viability.
  • Findings : The compound demonstrated low cytotoxicity while effectively inhibiting cell proliferation, suggesting a favorable therapeutic index .

Antimicrobial and Antifungal Properties

Pyrazole derivatives have been reported to possess antimicrobial and antifungal properties:

  • Mechanism of Action : These compounds may inhibit protein glycation and exhibit antibacterial effects, potentially through interference with bacterial metabolism .
  • Case Studies : In vitro studies have shown that similar compounds effectively inhibit the growth of various microbial strains.

Summary of Biological Activities

Activity TypeDescriptionReference
AntiproliferativeInhibits proliferation in U937 cells
AntimicrobialExhibits activity against bacterial strains
AntifungalEffective against fungal pathogens

Future Directions

Ongoing research aims to optimize the structure of this compound for enhanced efficacy and reduced side effects. Structural modifications could lead to improved potency against specific biological targets.

Scientific Research Applications

Scientific Research Applications of 1-(3,4-dimethylbenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide

This compound is a sulfonamide compound featuring a pyrazole ring that has garnered attention in medicinal chemistry for its potential therapeutic applications, including antiproliferative and antimicrobial effects. This compound is a useful research chemical with a molecular formula of C20H23N3O4S2C_{20}H_{23}N_{3}O_{4}S_{2} and a molecular weight of 433.54. It is typically available with a purity of 95%.

Pyrazole derivatives, including this compound, possess diverse biological activities. Recent studies have highlighted their antiproliferative, antimicrobial, and antifungal properties.

Antiproliferative Activity: Research indicates that pyrazole-4-sulfonamide derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, when tested against U937 human lymphoma cells using the CellTiter-Glo Luminescent cell viability assay, the compound demonstrated low cytotoxicity while effectively inhibiting cell proliferation, suggesting a favorable therapeutic index.

Antimicrobial and Antifungal Properties: Pyrazole derivatives have been reported to possess antimicrobial and antifungal properties, potentially inhibiting protein glycation and exhibiting antibacterial effects through interference with bacterial metabolism. In vitro studies have shown that similar compounds effectively inhibit the growth of various microbial strains.

Summary of Biological Activities

Activity TypeDescription
AntiproliferativeInhibits proliferation in U937 cells
AntimicrobialExhibits activity against bacterial strains
AntifungalEffective against fungal pathogens

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrazole sulfonamides, focusing on substituents, physicochemical properties, and synthesis methodologies.

Structural Features
Compound Name (Reference) Core Structure Key Substituents Sulfonamide Groups
Target Compound 1H-pyrazole 1: 3,4-dimethylbenzenesulfonyl; 4: N,3,5-trimethyl-N-phenyl sulfonamide 2
Compound 27 () 1H-pyrazole 1: 4-butyl-3,5-dimethyl; 4: N-(4-chlorophenyl carbamoyl)-3-pyridinesulfonamide 1
Example 53 () Pyrazolo[3,4-d]pyrimidin 3: 5-fluoro-3-(3-fluorophenyl)-4-oxochromen-2-yl; 4: 2-fluoro-N-isopropylbenzamide 0 (sulfonamide absent)
Compound (1006994-26-8) 1H-pyrazole 1: difluoromethyl; 4: N-[3-(4-nitro-1H-pyrazol-1-yl)propyl] sulfonamide 1

Key Observations :

  • The target compound is unique in possessing two sulfonyl groups , unlike most analogs with a single sulfonamide.
  • Substituent bulk and polarity vary significantly: the 3,4-dimethylbenzenesulfonyl group in the target compound enhances hydrophobicity compared to pyridine (Compound 27) or nitro-pyrazole () substituents .
Physicochemical Properties
Compound Name (Reference) Melting Point (°C) IR Peaks (cm⁻¹) NMR Shifts (δ, ppm)
Target Compound Not reported SO₂: ~1385, 1164 (inferred from analogs) Aromatic H: ~7–8 (N-phenyl); CH₃: ~2–3
Compound 27 () 138–142 1726 (C=O), 1385, 1164 (SO₂) δ 0.90 (CH₃), 7.36 (Ph), 8.96 (H-6 pyridine)
Example in 175–178 Not reported Not reported

Key Observations :

  • The absence of a carbonyl group (C=O) in the target compound distinguishes its IR profile from Compound 27 .
  • Higher melting points in analogs (e.g., 175–178°C in ) suggest that chromenone or fluorophenyl substituents enhance crystalline stability compared to alkyl/aryl sulfonamides .

Key Observations :

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